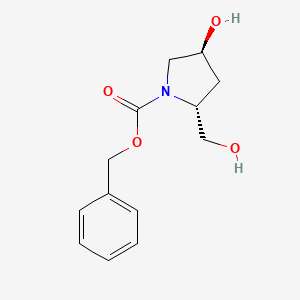
4-Bromo-3-ethylpyridine hydrobromide
Übersicht
Beschreibung
4-Bromo-3-ethylpyridine hydrobromide is a brominated pyridine derivative. While the specific compound is not directly discussed in the provided papers, the general class of bromopyridines is well-represented. These compounds are of interest due to their utility in various chemical syntheses, including pharmaceuticals and materials chemistry.
Synthesis Analysis
The synthesis of bromopyridine derivatives is a topic of significant interest. For instance, the siloxane-based cross-coupling of bromopyridine derivatives has been studied for the synthesis of complex biaryls, which are relevant to the production of antitumor antibiotics like streptonigrin and lavendamycin . Additionally, sequential metalation and metal-halogen exchange reactions have been employed to synthesize various alkylated bromopyridines . These methods demonstrate the versatility and reactivity of bromopyridine compounds, which could be applicable to the synthesis of 4-Bromo-3-ethylpyridine hydrobromide.
Molecular Structure Analysis
The molecular structure of bromopyridines can be complex, as evidenced by the study of polyhalogenated bipyridines and their dimerization processes . X-ray diffraction analysis has been used to unambiguously assign structures in cases where multiple halogenated bipyridines were obtained. This analytical technique could be similarly applied to confirm the structure of 4-Bromo-3-ethylpyridine hydrobromide.
Chemical Reactions Analysis
Bromopyridines are reactive intermediates in various chemical reactions. For example, the amination of bromo-derivatives of ethoxypyridines has been investigated, revealing potential intermediates and byproducts that inform the understanding of reaction mechanisms . The reactivity of bromine atoms in these compounds is also a subject of study, as seen in the preparation of acetylamino- and aminoethoxypyridines from dibromopyridines 10. These insights into the reactivity of bromine atoms could be relevant to the chemical behavior of 4-Bromo-3-ethylpyridine hydrobromide.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridines are influenced by their functional groups and substitution patterns. While the specific properties of 4-Bromo-3-ethylpyridine hydrobromide are not detailed in the provided papers, the general behavior of bromopyridines can be inferred. For instance, the presence of electron-donating or withdrawing groups can affect the efficiency of cyclization reactions, as seen in the synthesis of dihydro-oxazine hydrobromides . These properties are crucial for understanding the solubility, stability, and reactivity of the compound .
Wissenschaftliche Forschungsanwendungen
Polyelectrolytes and Polymer Chemistry
- 4-Bromo-3-ethylpyridine hydrobromide has been used in the study of polyelectrolytes and polymer chemistry. Fuoss and Strauss (1948) explored the properties of poly-4-vinylpyridinium chloride and poly-4-vinyl-N-n-butylpyridonium bromide, indicating the relevance of similar bromopyridine derivatives in polymer science (Fuoss & Strauss, 1948).
Synthesis of Brominated Pyridines
- The compound is also significant in the synthesis of brominated pyridines. Romero and Ziessel (1995) reported on the synthesis of bromo-bipyridines, showcasing the utility of bromopyridine derivatives in chemical synthesis (Romero & Ziessel, 1995).
Structural and Kinetic Studies
- Monmoton, Lefebvre, and Fradet (2008) conducted a study on the polymerization of bromomethylpyridine hydrobromides, highlighting the use of such compounds in understanding polymerization mechanisms and kinetics (Monmoton, Lefebvre, & Fradet, 2008).
Nuclear Magnetic Resonance (NMR) Spectroscopy
- Bromopyridine derivatives like 4-Bromo-3-ethylpyridine hydrobromide are utilized in NMR spectroscopy for structural analysis, as indicated by Al-Jallo and At-Biaty's (1978) research on the NMR spectra of pyrido pyrimidin-2-ones (Al-Jallo & At-Biaty, 1978).
Ionic Liquids and CO2 Capture
- Bates et al. (2002) demonstrated the use of a task-specific ionic liquid derived from a bromopyridine compound for CO2 capture, emphasizing the compound's potential in environmental applications (Bates et al., 2002).
Amination Reactions and Catalysis
- The compound is relevant in amination reactions and catalysis, as shown by Lang et al. (2001), who used a bromopyridine derivative in copper-catalyzed amination of aryl halides (Lang et al., 2001).
Diazotization-Bromination of Aromatic Amines
- Zarchi and Mousavi (2013) explored the diazotization-bromination of arylamines using a poly(4-vinylpyridine)-supported ethyl bromide, highlighting the application in organic synthesis (Zarchi & Mousavi, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-3-ethylpyridine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-2-6-5-9-4-3-7(6)8;/h3-5H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSDDJNUBMUWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid](/img/structure/B3034204.png)
![(1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B3034207.png)
![(E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B3034208.png)









![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)